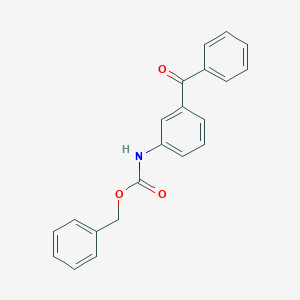![molecular formula C17H13N5OS B263207 1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
科学的研究の応用
1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole has shown potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole is not fully understood. However, studies have suggested that it may inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of various diseases. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
将来の方向性
There are several future directions for research on 1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-microbial properties and potential use as an antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 1-(3-aminophenoxy)-4-nitrobenzene in the presence of a base. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the final product.
特性
分子式 |
C17H13N5OS |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-phenyl-4-[[3-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole |
InChI |
InChI=1S/C17H13N5OS/c1-2-5-13(6-3-1)17-19-14(11-24-17)10-23-16-8-4-7-15(9-16)22-12-18-20-21-22/h1-9,11-12H,10H2 |
InChIキー |
PFGSMZHHBDYEAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N4C=NN=N4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)
![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)